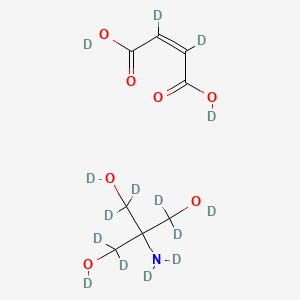
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is a deuterated derivative of benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in specific positions, resulting in a compound with unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole typically involves the deuteration of benzotriazole derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process includes purification steps to isolate the desired deuterated product with high purity. Techniques such as distillation, crystallization, and chromatography are employed to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated benzotriazole derivatives with additional functional groups, while reduction may produce deuterated amines or alcohols.
Applications De Recherche Scientifique
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole involves its interaction with molecular targets and pathways specific to its application. In biological systems, the deuterium atoms can influence the metabolic pathways by altering the rate of enzymatic reactions. The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
1H-benzotriazole-5-carboxylic acid: A derivative with a carboxyl group, used in various chemical applications.
2H-benzotriazole: Another isotopic variant with deuterium at different positions.
Uniqueness
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is unique due to its specific deuteration pattern, which imparts distinct physical and chemical properties. The presence of deuterium enhances the compound’s stability and resistance to metabolic degradation, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D |
Clé InChI |
LRUDIIUSNGCQKF-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])[2H])[2H])NN=N2)[2H] |
SMILES canonique |
CC1=CC2=C(C=C1)N=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)

![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)


![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)




![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)


![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
